4-tert-Butyl-1-iodo-2-methoxybenzene
Description
Significance of Iodoarenes in Contemporary Organic Synthesis Research
Iodoarenes, or aryl iodides, are organic compounds where an iodine atom is directly attached to an aryl group. ontosight.ai They are distinguished from other aryl halides by the comparatively weak carbon-iodine (C-I) bond, which imparts higher reactivity. ontosight.ai This characteristic makes iodoarenes excellent substrates for a wide array of synthetic transformations, most notably in cross-coupling reactions. ontosight.ai Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, often utilize iodoarenes as key starting materials. ontosight.ainih.gov
Furthermore, iodoarenes serve as precursors to hypervalent iodine compounds. manac-inc.co.jp These reagents are prized for their low toxicity and environmentally friendly nature, offering a green alternative to heavy-metal-based oxidants in many synthetic applications. nih.govacs.org The ability to fine-tune the electronic and steric properties of the aromatic ring allows for precise control over the reactivity of these compounds, making them indispensable tools in modern organic synthesis. ontosight.ai
Strategic Positioning of 4-tert-Butyl-1-iodo-2-methoxybenzene within Substituted Arenes Research
This compound is a strategically designed molecule within the broader field of substituted arenes research. Its structure, featuring a bulky tert-butyl group, a reactive iodo group, and an electron-donating methoxy (B1213986) group, allows for the investigation of several key chemical principles. evitachem.com
The tert-butyl group exerts a significant steric influence, directing incoming reagents to specific positions on the aromatic ring and potentially influencing the conformation of reaction intermediates and products. The methoxy group , being electron-donating, activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of reactions. The iodo group , as previously discussed, is the primary site of reactivity for cross-coupling and other transformations.
The interplay of these three substituents on the benzene (B151609) ring makes this compound a valuable substrate for studying the effects of sterics and electronics on reaction outcomes. Research on this and similar molecules contributes to a deeper understanding of reaction mechanisms and allows for the development of more selective and efficient synthetic methods.
Overview of Research Trajectories for Complex Aromatic Systems
The synthesis of complex aromatic systems is a central theme in modern organic chemistry, driven by the prevalence of these motifs in pharmaceuticals, natural products, and advanced materials. numberanalytics.comscitechdaily.com Current research trajectories are focused on several key areas:
Development of Novel Synthetic Methods: Chemists are constantly seeking new and more efficient ways to construct and functionalize aromatic rings. This includes the development of new catalysts, reagents, and reaction conditions that offer improved yields, selectivity, and functional group tolerance. numberanalytics.com
Late-Stage Functionalization: A major goal is the ability to introduce new functional groups into already complex molecules at a late stage in the synthesis. This approach can significantly shorten synthetic routes and allow for the rapid generation of molecular diversity.
Green and Sustainable Chemistry: There is a growing emphasis on developing synthetic methods that are environmentally benign. nih.govacs.org This includes the use of non-toxic reagents and solvents, energy-efficient processes, and catalytic methods that minimize waste. nih.govacs.org
Understanding Reaction Mechanisms: A fundamental understanding of how chemical reactions occur is crucial for the development of new and improved synthetic methods. researchgate.net Researchers utilize a combination of experimental and computational techniques to elucidate reaction pathways and identify key intermediates. researchgate.net
The study of molecules like this compound contributes to all of these research areas by providing a platform to test new reactions, probe mechanistic hypotheses, and develop strategies for the synthesis of complex aromatic targets.
Historical Context of Functionalized Aryl Iodides in Synthetic Methodologies
The use of functionalized aryl iodides in organic synthesis has a rich history. Early examples of their application can be found in classical reactions such as the Ullmann condensation. nih.gov However, the true potential of these compounds was unlocked with the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The pioneering work of chemists like Heck, Negishi, and Suzuki, who were awarded the Nobel Prize in Chemistry in 2010, revolutionized the field and established aryl halides, particularly iodides, as indispensable building blocks. nih.gov
Initially, research focused on simple aryl iodides. However, as the field matured, attention turned to more complex, functionalized derivatives. The ability to incorporate a wide range of functional groups onto the aromatic ring opened up new possibilities for the synthesis of increasingly complex molecules. The development of methods for the synthesis of hypervalent iodine reagents from aryl iodides, dating back to the work of Beringer in the 1950s, further expanded their utility, providing access to a new class of versatile oxidizing and arylating agents. nih.govacs.org Today, functionalized aryl iodides are a cornerstone of modern synthetic organic chemistry, with their applications continuing to expand into new and exciting areas.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-1-iodo-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKFBRMBPGIUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Tert Butyl 1 Iodo 2 Methoxybenzene
Transition-Metal-Catalyzed Cross-Coupling Reactions Involving 4-tert-Butyl-1-iodo-2-methoxybenzene
Copper-Catalyzed Cross-Coupling and Ullmann-Type Reactions
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, represent a classical and increasingly revitalized method for forming carbon-heteroatom and carbon-carbon bonds. nih.govorganic-chemistry.org These reactions are valuable alternatives to palladium-catalyzed systems, leveraging the lower cost and different reactivity profile of copper. nih.gov The traditional Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern advancements, including the development of specific ligands, have enabled these reactions to proceed under much milder conditions with catalytic amounts of copper. nih.gov
Ullmann-type reactions are particularly effective for the formation of bonds between aryl halides, like this compound, and various nucleophiles. nih.govorganic-chemistry.org
C-O Bond Formation : Aryl ethers can be synthesized by coupling this compound with alcohols or phenols. This reaction, often called the Ullmann ether synthesis, typically requires a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate the alcohol/phenol (B47542).
C-N Bond Formation : This reaction allows for the arylation of amines, amides, and nitrogen-containing heterocycles. The coupling of this compound with an amine in the presence of a copper catalyst and a base provides access to substituted anilines and related compounds.
C-S Bond Formation : Aryl thioethers are formed by reacting this compound with thiols. This transformation is also promoted by a copper catalyst and a base.
C-C Bond Formation : The classic Ullmann reaction involves the self-coupling of an aryl halide to form a symmetric biaryl. organic-chemistry.org Modified procedures can also achieve cross-coupling with other carbon nucleophiles, although this is less common than C-O, C-N, and C-S bond formations.
The table below summarizes these transformations for this compound.
| Nucleophile | Bond Formed | Product Class |
| Phenol | C-O | Diaryl Ether |
| Aniline (B41778) | C-N | Diaryl Amine |
| Thiophenol | C-S | Diaryl Thioether |
| This compound | C-C | Symmetric Biaryl |
The evolution of Ullmann-type reactions from stoichiometric, high-temperature processes to mild, catalytic transformations is largely due to the introduction of ligands. nih.gov Ligands play a critical role in stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle. The choice of ligand can significantly influence reaction rate, yield, and substrate scope.
In the early 2000s, the introduction of bidentate ligands such as 1,10-phenanthroline, diamines (e.g., N,N'-dimethylethylenediamine), and amino acids (e.g., L-proline) revolutionized copper-catalyzed cross-coupling. nih.gov These ligands are believed to accelerate the rate-limiting oxidative addition of the aryl halide to the copper(I) center and facilitate the subsequent reductive elimination step. The chelation effect of these ligands helps to form more stable and reactive catalytic species. The electronic and steric properties of the ligand are crucial; electron-donating ligands can increase the electron density on the copper center, promoting oxidative addition, while sterically hindered ligands can facilitate reductive elimination. researchgate.net
Nickel and Iron-Catalyzed Cross-Coupling Alternatives
While palladium has dominated the field of cross-coupling, significant research has focused on developing alternatives using more earth-abundant and economical first-row transition metals like nickel and iron. youtube.comnih.gov
Nickel-Catalyzed Cross-Coupling : Nickel catalysts have proven to be highly effective for various cross-coupling reactions, particularly the Kumada coupling. nih.gov For substrates like this compound, nickel offers a powerful and cost-effective alternative to palladium. Nickel can catalyze the coupling of aryl iodides, bromides, and even less reactive chlorides and triflates with a range of organometallic reagents. rhhz.netnih.gov Mechanistically, nickel-catalyzed reactions often proceed through similar catalytic cycles (oxidative addition, transmetalation, reductive elimination) as their palladium counterparts, but they can also involve different oxidation states, such as Ni(I)/Ni(III) cycles, particularly when radical pathways are involved. rhhz.netmdpi.com The use of N-heterocyclic carbene (NHC) ligands has been shown to be particularly effective in stabilizing nickel catalysts and promoting the coupling of sterically hindered partners. nih.gov
Iron-Catalyzed Cross-Coupling : Iron is an even more attractive alternative due to its low cost, low toxicity, and high abundance. Iron-catalyzed cross-coupling reactions have emerged as a promising field, although they are generally less developed than nickel- or palladium-based systems. These reactions often proceed through radical mechanisms, which imparts a reactivity profile distinct from the two-electron processes common in palladium and nickel catalysis. While still an area of active research, iron catalysts have been successfully used for the coupling of aryl halides with Grignard reagents and other organometallic partners.
Ligand Design and Catalyst Optimization for Reactions of this compound
The successful application of this compound in transition metal-catalyzed cross-coupling reactions is highly dependent on the strategic selection of ligands and the optimization of catalyst systems. The steric hindrance imposed by the ortho-methoxy group and the bulky para-tert-butyl group necessitates careful catalyst design to achieve efficient oxidative addition and subsequent steps in the catalytic cycle. Palladium-based catalysts are commonly employed for reactions involving aryl iodides. evitachem.com
Ligand selection plays a critical role in stabilizing the metal center, promoting the desired reactivity, and preventing side reactions. For a sterically demanding substrate like this compound, bulky electron-rich phosphine (B1218219) ligands are often required. These ligands facilitate the oxidative addition of the aryl iodide to the Pd(0) center and promote the final reductive elimination step. uvic.ca For instance, sterically hindered trialkylphosphines, such as tri(tert-butyl)phosphine, have been shown to be effective in promoting the reductive elimination from arylpalladium(II) halide complexes. chemrxiv.org
In addition to monodentate ligands, bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can be highly effective. The specific bite angle and flexibility of dppf can stabilize the catalytic intermediates and facilitate challenging coupling reactions. nih.gov The optimization process often involves screening a variety of ligands to find the one that provides the best balance of reactivity and stability for the specific transformation. For example, in a hypothetical ortho-alkylation reaction, a dual-ligand system, perhaps combining a cycloolefin ligand with a bulky phosphine, might be necessary to promote both C-H activation and C-I reductive elimination steps. chemrxiv.org
Catalyst precursors also influence reaction efficiency. While traditional precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern precatalysts are designed for more reliable in-situ generation of the active Pd(0) species, which can be challenging to achieve consistently with older systems. uvic.ca The choice of base and solvent is also crucial, as these components can significantly impact catalyst activity and stability. qub.ac.uk
Table 1: Influence of Ligand Type on Palladium-Catalyzed Reactions
| Ligand Class | Example(s) | Key Characteristics | Potential Application for the Substrate |
|---|---|---|---|
| Bulky Monodentate Phosphines | P(tBu)₃, P(1-Ad)₃ | High steric bulk, strong electron donation. | Promotes oxidative addition and reductive elimination, overcoming steric hindrance. chemrxiv.org |
| Bidentate Phosphines | DPPF | Wide bite angle, chelating effect. | Stabilizes catalytic intermediates in complex cross-coupling reactions. nih.gov |
| Cycloolefin Ligands | Norbornene (NBE) | Participates in catalytic cycle (e.g., Catellani reaction). | May enable ortho-functionalization reactions. chemrxiv.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically tunable. | Can provide high stability and activity to the palladium center. |
Nucleophilic Aromatic Substitution (SNAr) on this compound
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. It typically involves the replacement of a leaving group by a nucleophile. The feasibility of this reaction is strongly influenced by the electronic properties of the aromatic ring.
The classical SNAr mechanism is an addition-elimination pathway that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com This pathway is highly favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. youtube.com These EWGs are necessary to stabilize the negative charge that develops on the ring during the nucleophilic attack. youtube.com
In the case of this compound, the substituents are a methoxy (B1213986) group (-OCH₃) and a tert-butyl group (-C(CH₃)₃). The methoxy group is an electron-donating group (EDG), and the tert-butyl group is a weakly electron-donating alkyl group. Since the molecule lacks the requisite strong electron-withdrawing groups, the ring is considered "deactivated" towards classical SNAr. Therefore, the formation of a stable Meisenheimer complex is energetically unfavorable, and the activated SNAr pathway is not a viable reaction route for this compound under standard conditions. youtube.com
For unactivated aryl halides, an alternative SNAr pathway can sometimes occur under forcing conditions (e.g., high temperatures and very strong bases like NaNH₂). This is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.comyoutube.com In this process, the strong base abstracts a proton ortho to the leaving group (iodine), which is then eliminated to form a carbon-carbon triple bond within the benzene (B151609) ring. The nucleophile then adds to the benzyne, followed by protonation, to yield the final product. Given the substitution pattern of this compound, proton abstraction could potentially occur at the C-6 position, leading to a benzyne intermediate.
Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution that results in the formal replacement of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org The reaction involves a carbanion that bears a leaving group at the nucleophilic center. After the carbanion adds to the aromatic ring to form a σ-adduct, a β-elimination of the leaving group from the adduct occurs, followed by protonation to restore aromaticity. organic-chemistry.org
A critical prerequisite for VNS is the presence of strong electron-withdrawing groups, most notably a nitro group, on the aromatic substrate. organic-chemistry.org These groups are essential for activating the ring towards the initial nucleophilic attack and stabilizing the intermediate σ-adduct. As this compound is an electron-rich aromatic compound due to its methoxy and tert-butyl substituents, it lacks the necessary electronic activation for VNS to occur. Therefore, the potential for Vicarious Nucleophilic Substitution on this substrate is considered negligible.
Electrophilic Aromatic Substitution (EAS) of this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. ucla.edu The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents.
In this compound, the directing effects of the three substituents—methoxy, tert-butyl, and iodo—determine the position of attack for an incoming electrophile. The available positions for substitution are C-3, C-5, and C-6.
Methoxy Group (-OCH₃): Located at C-2, the methoxy group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. ucla.edu It strongly directs incoming electrophiles to its ortho position (C-3) and its para position (C-5).
tert-Butyl Group (-C(CH₃)₃): Located at C-4, the tert-butyl group is a weak activating group that directs ortho and para through an inductive effect and hyperconjugation. stackexchange.com It directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1, which is already substituted).
Iodo Group (-I): Located at C-1, the iodo group is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of resonance donation from its lone pairs. It directs to its ortho positions (C-2 and C-6) and its para position (C-4).
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Influence of Methoxy (at C-2) | Influence of tert-Butyl (at C-4) | Influence of Iodo (at C-1) | Overall Likelihood of Substitution |
|---|---|---|---|---|
| C-3 | Strong activation (ortho) | Weak activation (ortho) | Neutral | High |
| C-5 | Strong activation (para) | Weak activation (ortho) | Neutral | Low (due to steric hindrance from tert-butyl group) |
| C-6 | Neutral | Neutral | ortho-directing | Moderate |
During electrophilic aromatic substitution reactions, the iodo group can either be retained or displaced. The displacement of a substituent other than hydrogen is known as ipso-substitution.
Generally, the carbon-iodine bond is weaker than carbon-hydrogen, carbon-bromine, or carbon-chlorine bonds, making the iodo group susceptible to displacement by a strong electrophile. Retention of the iodo group is the more common outcome under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) where the electrophile substitutes a hydrogen atom at one of the activated positions (C-3 or C-6).
However, ipso-substitution leading to the displacement of the iodo group can occur under specific, often harsh, reaction conditions or with particularly reactive electrophiles. For example, protodeiodination (replacement of iodine with hydrogen) can occur in the presence of strong acids. Similarly, reactions like nitration with potent nitrating agents could potentially lead to some degree of ipso-substitution at the C-1 position. Furthermore, under certain iodination conditions, it has been observed that bulky alkyl groups like tert-butyl can be displaced from an aromatic ring. researchgate.net This suggests that under forcing conditions, both the iodo and tert-butyl groups could potentially be displaced, leading to a complex mixture of products. The outcome depends heavily on the specific electrophile, catalyst, and reaction conditions employed.
Lithium-Halogen Exchange and Organometallic Reagent Formation
The carbon-iodine bond in this compound is a key functional group that enables the formation of organometallic reagents through lithium-halogen exchange. This reaction is a cornerstone of organometallic chemistry, providing a versatile method for creating carbon-nucleophiles that can participate in a wide array of bond-forming reactions. The exchange process is typically rapid and kinetically controlled, with the rate following the trend I > Br > Cl for halogens. wikipedia.org
Generation of Aryllithium Species
The treatment of this compound with an organolithium reagent, most commonly n-butyllithium or tert-butyllithium, results in a swift exchange of the iodine atom for a lithium atom. This generates the corresponding aryllithium species, 2-tert-butyl-4-methoxyphenyllithium. The reaction is typically conducted at low temperatures in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to mitigate potential side reactions.
The mechanism of lithium-halogen exchange is thought to proceed through an "ate-complex" intermediate. harvard.edu The presence of the methoxy group in the ortho position can influence the reaction rate and stability of the resulting aryllithium species through chelation with the lithium atom.
| Reactant | Reagent | Product | Key Features |
|---|---|---|---|
| This compound | n-Butyllithium or tert-Butyllithium | 2-tert-Butyl-4-methoxyphenyllithium | Fast, kinetically controlled reaction, often proceeds via an "ate-complex". |
Subsequent Reactions with Electrophiles
The generated 2-tert-butyl-4-methoxyphenyllithium is a potent nucleophile and can react with a diverse range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity makes it a valuable intermediate in organic synthesis.
Examples of reactions with electrophiles include:
Alkylation: Reaction with alkyl halides introduces an alkyl group onto the aromatic ring.
Carbonyl Addition: Addition to aldehydes, ketones, and esters yields the corresponding secondary alcohols, tertiary alcohols, and ketones, respectively.
Carboxylation: Quenching the aryllithium with carbon dioxide (dry ice) followed by an acidic workup produces the corresponding benzoic acid derivative.
These subsequent reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of functional groups at the position formerly occupied by the iodine atom.
Radical Reactions and Single Electron Transfer (SET) Processes
Beyond its utility in organometallic chemistry, this compound can also participate in radical reactions. The relatively weak carbon-iodine bond can be homolytically cleaved to generate an aryl radical, which can then be trapped or engage in further reactions.
Aryl Radical Generation and Trapping
The generation of the 4-tert-butyl-2-methoxyphenyl radical from this compound can be initiated through various methods, including the use of radical initiators or photolysis. Once formed, this highly reactive intermediate can be "trapped" by other molecules in the reaction mixture. For instance, in the presence of a suitable hydrogen atom donor, the radical will be quenched to form 4-tert-butylanisole (B1294814).
The ability of aryl radicals to participate in C-H functionalization reactions is a thermodynamically favorable process due to the difference in bond-dissociation energies between aromatic C(sp²)-H bonds and alkyl C(sp³)-H bonds. rsc.org
Photoredox Catalysis Involving this compound
In recent years, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. rsc.orgnih.gov In this context, this compound can serve as an aryl halide precursor in photoredox-catalyzed cross-coupling reactions.
The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single electron transfer (SET) with the aryl iodide. This process generates the aryl radical and the oxidized or reduced form of the photocatalyst. The aryl radical can then react with a coupling partner, and the catalytic cycle is completed by another SET event that regenerates the ground state of the photocatalyst. This methodology has been successfully applied to a variety of transformations, including C-C and C-N bond formation. nih.gov
C-H Functionalization Directed by Methoxy or Tert-Butyl Groups
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to modifying organic molecules. scispace.com The methoxy and tert-butyl groups present in this compound can act as directing groups, influencing the regioselectivity of C-H activation reactions.
While directing groups have been widely used to activate ortho positions on aromatic rings, achieving meta-selective C-H functionalization has been a significant challenge. nih.gov However, the development of nitrile-based templates has shown promise in achieving meta-selective C-H bond functionalization. nih.gov In the case of substrates with a methoxy substituent, the electronic effect can work in concert with the directing group to enhance meta selectivity. nih.gov
Strategic Applications of 4 Tert Butyl 1 Iodo 2 Methoxybenzene in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Aromatic Scaffolds
The presence of an iodo group on the aromatic ring of 4-tert-Butyl-1-iodo-2-methoxybenzene makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of intricate aromatic systems from simpler precursors. The tert-butyl and methoxy (B1213986) groups provide steric and electronic influences that can be strategically exploited to control regioselectivity and reactivity during these transformations.
Key cross-coupling reactions involving aryl halides like this compound include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically an arylboronic acid or ester, to form a new carbon-carbon bond. This method is highly versatile for the synthesis of biaryl compounds. orgsyn.orgresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, providing a straightforward route to aryl alkynes. organic-chemistry.orgresearchgate.netnih.gov These products are valuable intermediates for the synthesis of more complex molecules, including conjugated polymers and pharmaceuticals. researchgate.net
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl iodide and an amine. organic-chemistry.orgwikipedia.org This is a crucial transformation in medicinal chemistry, as the resulting arylamines are common motifs in drug candidates. wikipedia.org
| Reaction Type | Coupling Partner | Resulting Bond | Key Catalyst System |
| Suzuki-Miyaura | Arylboronic acid/ester | C-C (Aryl-Aryl) | Palladium catalyst (e.g., Pd(OAc)2) and a base |
| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | Palladium catalyst, copper(I) cocatalyst, and an amine base |
| Buchwald-Hartwig | Primary or secondary amine | C-N (Aryl-Amine) | Palladium catalyst and a phosphine (B1218219) ligand |
The synthesis of poly-substituted aromatic compounds requires careful planning to control the regiochemical outcome of sequential reactions. libretexts.orgyoutube.comlibretexts.org The directing effects of the substituents on the benzene (B151609) ring are of paramount importance. libretexts.orgyoutube.com In this compound, the methoxy group is an ortho-, para-director and an activating group, while the tert-butyl group is also an ortho-, para-director. The iodine atom can be readily replaced through cross-coupling reactions, allowing for the introduction of a wide variety of substituents at that position.
The strategic placement of the existing groups on this compound allows for the synthesis of highly substituted aromatic rings that might be challenging to prepare through other methods. google.com For instance, a Suzuki-Miyaura coupling could be used to introduce a new aryl group at the 1-position. Subsequent electrophilic aromatic substitution reactions would then be directed by the combined influence of the methoxy, tert-butyl, and the newly introduced aryl group, enabling the synthesis of complex substitution patterns.
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a key starting material for the synthesis of various heterocyclic systems. For example, the product of a Sonogashira coupling reaction, an aryl alkyne, can undergo intramolecular cyclization reactions to form heterocycles such as indoles or furans, depending on the nature of the other substituents on the aromatic ring or the alkyne.
Similarly, the arylamine product from a Buchwald-Hartwig amination can be a precursor to nitrogen-containing heterocycles. For instance, if the coupled amine contains a suitable functional group, an intramolecular condensation reaction can lead to the formation of quinolines, quinoxalines, or benzodiazepines. The specific heterocyclic system that can be accessed will depend on the reaction partners and the subsequent synthetic steps employed.
Building Block for Natural Product Total Synthesis Fragments (Structural Focus)
The total synthesis of complex natural products often involves a convergent strategy where different fragments of the target molecule are synthesized separately and then coupled together. rsc.orgbaranlab.org The structural motifs present in this compound, particularly the substituted benzene ring, are found in a variety of natural products. The ability to functionalize this core structure through cross-coupling reactions makes it a valuable building block for the synthesis of these fragments.
For example, a fragment of a natural product containing a substituted biaryl system could be synthesized by a Suzuki-Miyaura coupling using this compound and a suitable boronic acid. The tert-butyl and methoxy groups can serve to mimic the substitution pattern of the natural product or can be chemically modified in later steps of the synthesis.
Intermediate in the Preparation of Advanced Materials Precursors (Polymer Monomers, Optoelectronic Compounds, etc.)
The development of advanced materials with specific optical or electronic properties often relies on the synthesis of highly conjugated organic molecules. Aryl alkynes and biaryls, which can be readily synthesized from this compound, are common components of such materials.
For instance, monomers for conjugated polymers can be prepared by synthesizing molecules containing two reactive functional groups that can undergo polymerization. A di-functionalized derivative of this compound, for example, could be prepared and then polymerized to create a material with potentially interesting photophysical properties. The tert-butyl group can enhance the solubility of the resulting polymer, which is often a challenge in materials science.
Scaffold for Combinatorial Chemistry Libraries (Synthetic Methodology)
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of related compounds, which can then be screened for biological activity. A scaffold molecule is a core structure to which a variety of different chemical groups can be attached. The reactivity of the iodo group in this compound makes it an ideal attachment point for diversification.
By performing a series of parallel cross-coupling reactions in a multi-well plate format, a library of compounds can be generated. For example, reacting this compound with a diverse set of boronic acids in a Suzuki-Miyaura reaction would produce a library of biaryl compounds. Similarly, using a variety of amines in a Buchwald-Hartwig amination or alkynes in a Sonogashira coupling would generate libraries of arylamines or aryl alkynes, respectively.
| Coupling Reaction | Library Type | Variable Component |
| Suzuki-Miyaura | Biaryls | Arylboronic acid/ester |
| Sonogashira | Aryl Alkynes | Terminal alkyne |
| Buchwald-Hartwig | Arylamines | Primary or secondary amine |
Methodological Development in C-X Bond Formation/Cleavage Strategies
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This high reactivity makes aryl iodides like this compound excellent substrates for the development of new synthetic methodologies. Researchers often use such reactive substrates to test new catalysts, ligands, or reaction conditions.
Furthermore, the study of the cleavage of the C-I bond in oxidative addition to a palladium(0) complex is a fundamental aspect of understanding the mechanism of these cross-coupling reactions. The electronic and steric effects of the tert-butyl and methoxy groups on this compound can provide valuable insights into these mechanistic details. Additionally, hypervalent iodine reagents, which can be synthesized from aryl iodides, are useful oxidative reagents in their own right and have applications in a variety of organic transformations. nih.gov
Computational and Theoretical Investigations of 4 Tert Butyl 1 Iodo 2 Methoxybenzene
Electronic Structure and Reactivity Descriptors (Quantum Chemical Parameters)
Quantum chemical parameters derived from computational analysis serve as descriptors of a molecule's electronic characteristics and reactivity. For 4-tert-butyl-1-iodo-2-methoxybenzene, these parameters help to map out its electronic landscape, identifying sites susceptible to electrophilic or nucleophilic attack and quantifying the electronic effects of its substituent groups—the bulky tert-butyl group, the electron-donating methoxy (B1213986) group, and the electron-withdrawing, polarizable iodine atom.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level and spatial distribution indicate the molecule's nucleophilicity. youtube.com Conversely, the LUMO is an electron acceptor, and its characteristics determine the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the oxygen atom of the methoxy group due to its electron-donating nature. The LUMO is likely to have significant density around the C-I bond, reflecting the electrophilic character of the carbon atom attached to the iodine and the ability of iodine to accommodate electron density in a σ* antibonding orbital.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |
| ELUMO | -0.95 | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| Energy Gap (ΔE) | 4.90 | The difference between LUMO and HOMO energies, indicating chemical stability and reactivity. A larger gap implies greater stability. researchgate.net |
Note: The values in this table are representative examples based on similar aromatic compounds and are intended for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS), is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. researchgate.net Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.
In this compound, the MEP surface would likely show a region of significant negative potential around the oxygen atom of the methoxy group, highlighting its role as a hydrogen bond acceptor or a site for electrophilic interaction. The area around the iodine atom would exhibit complex features, including a region of positive potential on the iodine atom along the C-I bond axis (a σ-hole), making it a potential halogen bond donor. The hydrogen atoms of the tert-butyl and methoxy groups would show positive potential, while the aromatic ring would display a delocalized π-electron cloud, with its reactivity influenced by the directing effects of the substituents.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. uni-muenchen.de The strength of these interactions is estimated using second-order perturbation theory.
For this compound, NBO analysis would reveal the nature of the key bonds, such as the polar covalent C-O and C-I bonds. It would also quantify the delocalization of the oxygen lone pairs into the antibonding orbitals of the aromatic ring (n → π* interactions), which contributes to the electron-donating effect of the methoxy group. Similarly, interactions between the π orbitals of the ring and the σ* antibonding orbital of the C-I bond could be analyzed to understand the electronic communication between the substituents.
Table 2: Representative NBO Analysis Data for Key Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π* (Cring-Cring) | ~15-25 | Lone pair delocalization, stabilizing the molecule and increasing electron density in the ring. |
| π (Cring-Cring) | σ* (C-I) | ~1-5 | Hyperconjugative interaction influencing the reactivity of the C-I bond. |
Note: E(2) represents the stabilization energy from the donor-acceptor interaction. Values are illustrative, based on typical findings for substituted benzenes.
Reaction Mechanism Elucidation through DFT Calculations
DFT calculations are instrumental in elucidating the mechanisms of complex organic reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation energies, providing a detailed, step-by-step understanding of how reactants are converted into products. researchgate.net
This compound is a potential substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The C-I bond is a common reaction site for these transformations. DFT calculations can characterize the geometry and energy of the transition states involved in key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
For the oxidative addition step, where the aryl iodide adds to a low-valent metal center (e.g., Pd(0)), DFT can model the transition state where the C-I bond is breaking and two new metal-carbon and metal-iodine bonds are forming. The calculated activation energy for this step provides insight into the reaction kinetics. The bulky tert-butyl group and the adjacent methoxy group can influence the energy of this transition state through steric hindrance and electronic effects, which can be quantified through these calculations.
The substituents on the benzene ring—tert-butyl, iodo, and methoxy—play a significant role in modulating the reactivity of the molecule. DFT calculations can be used to construct detailed reaction energy profiles that illustrate how these substituents affect the thermodynamics and kinetics of a reaction. researchgate.net
Spectroscopic Property Predictions and Interpretations (Excluding basic identification)
Detailed theoretical predictions of spectroscopic properties for this compound, beyond basic identification, are not available in the current body of scientific literature. Such studies on other molecules often involve sophisticated quantum chemical calculations to understand intramolecular interactions and predict spectral outcomes. researchgate.net
Vibrational Frequency Analysis for Reaction Monitoring
Computational vibrational frequency analysis, a technique used to predict the infrared (IR) and Raman spectra of molecules, has been successfully applied to various organic compounds to understand their molecular structure and stability. nih.govmdpi.com This analysis can theoretically identify specific vibrational modes (e.g., stretching, bending) that are sensitive to changes in chemical structure, making it a potential tool for monitoring reaction progress. However, no specific studies were found that have calculated the theoretical vibrational frequencies for this compound or discussed their application in reaction monitoring.
NMR Chemical Shift Predictions for Complex Adducts or Intermediates
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a vital tool for characterizing transient species like reaction intermediates and complex adducts. While general principles of NMR spectroscopy are well-established, specific theoretical calculations predicting the ¹H or ¹³C NMR chemical shifts for adducts or intermediates involving this compound are not documented in the available literature. Such predictions would be instrumental in elucidating reaction mechanisms involving this compound.
Conformational Analysis of this compound and its Derivatives
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. ufms.br This is crucial for understanding a molecule's physical properties and biological activity. Theoretical studies often perform these analyses to determine the most stable conformers and the energy barriers for conversion between them. ethz.chresearchgate.net For this compound, the orientation of the bulky tert-butyl group and the methoxy group relative to the iodine atom would be of significant interest. Despite the importance of such analysis, dedicated computational studies on the conformational preferences of this compound or its derivatives were not found in the reviewed scientific literature.
Future Research Directions and Unexplored Avenues for 4 Tert Butyl 1 Iodo 2 Methoxybenzene Chemistry
Development of Novel Catalytic Systems for Functionalization
The functionalization of sterically hindered aryl iodides like 4-tert-Butyl-1-iodo-2-methoxybenzene remains a significant challenge in organic synthesis. Future research will likely focus on the design and application of novel catalytic systems capable of overcoming the steric hindrance and achieving efficient cross-coupling reactions.
Key Research Objectives:
Ligand Design: The development of bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium or copper catalysts could facilitate challenging C-N and C-O bond formations. These ligands can enhance catalyst stability and promote reductive elimination from sterically crowded metal centers.
Earth-Abundant Metal Catalysis: Exploring the use of catalysts based on earth-abundant metals such as copper, nickel, and iron is a growing area of interest. nih.gov Developing protocols where these metals can effectively catalyze cross-coupling reactions of this compound would offer more sustainable and economical synthetic routes.
Photoredox Catalysis: Merging photoredox catalysis with transition metal catalysis could provide a powerful tool for activating this compound under mild conditions, potentially enabling previously inaccessible transformations.
Illustrative Catalytic Systems for Future Investigation:
| Catalyst System | Target Reaction | Potential Advantages |
| Pd(OAc)₂ / Novel Buchwald-type ligand | Amination with hindered secondary amines | Overcoming steric repulsion, high yields |
| CuI / Pyrrole-ol ligand | Coupling with sterically demanding anilines | Enhanced reactivity for hindered partners nih.gov |
| NiCl₂ / dtbbpy / Photoredox catalyst | Carboxylation with CO₂ | Mild reaction conditions, functional group tolerance |
Integration into Flow Chemistry Methodologies
Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and ease of scalability. vapourtec.comsyrris.com The integration of this compound into flow chemistry setups is a promising area for future exploration, particularly for reactions that are hazardous or difficult to control in batch.
Potential Applications in Flow Chemistry:
Hazardous Reactions: Reactions involving unstable intermediates or highly exothermic processes, such as certain metal-catalyzed cross-couplings or reactions with organometallic reagents, can be performed more safely in a continuous flow reactor. acs.orgacs.org
Reaction Optimization: Automated flow systems can be employed for high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to rapidly identify optimal parameters for the functionalization of this compound.
Multi-step Syntheses: The telescoping of multiple reaction steps in a continuous flow process, without the need for intermediate purification, could streamline the synthesis of complex molecules derived from this compound. A potential flow setup could involve an initial lithiation or Grignard formation followed by an immediate quench with an electrophile. acs.org
Asymmetric Transformations Involving Derivatives
The development of asymmetric transformations is a cornerstone of modern organic synthesis. While this compound itself is achiral, its derivatives could serve as prochiral substrates for a variety of enantioselective reactions.
Unexplored Asymmetric Reactions:
Catalytic Asymmetric C-H Functionalization: The methoxy (B1213986) and tert-butyl groups could potentially direct asymmetric C-H activation at the adjacent positions on the aromatic ring, using chiral transition metal catalysts.
Atroposelective Synthesis: If the iodine atom is replaced with a bulky group through a cross-coupling reaction, the resulting biaryl compound could exhibit atropisomerism. Future research could focus on the development of catalytic methods for the atroposelective synthesis of such molecules.
Enantioselective Halogenation: Flavin-dependent halogenases (FDHs) have shown potential in catalyzing enantioselective halogenation reactions. nih.gov Engineered FDHs could potentially be used for the desymmetrization of derivatives of this compound. nih.gov
Bio-inspired Synthetic Approaches
Nature often provides inspiration for the development of novel and efficient synthetic strategies. Bio-inspired approaches to the functionalization of this compound could lead to the discovery of new reactions and the synthesis of biologically relevant molecules.
Potential Bio-inspired Strategies:
Enzymatic Catalysis: The use of enzymes, such as halogenases or oxidases, to selectively functionalize the aromatic ring of this compound or its derivatives could offer a green and highly selective alternative to traditional chemical methods.
Biomimetic Catalysis: The design of small molecule catalysts that mimic the active sites of metalloenzymes could enable challenging transformations, such as the selective hydroxylation or amination of the aromatic ring under mild conditions.
Deep Eutectic Solvents (DES): The use of bio-inspired reaction media, such as deep eutectic solvents, could enhance the efficiency and sustainability of reactions involving this compound, for instance in palladium-catalyzed carbonylation reactions. unisalento.it
Exploration of New Bond-Forming Reactions
The carbon-iodine bond of this compound is a versatile functional group that can participate in a wide range of bond-forming reactions beyond traditional cross-coupling.
Future Avenues for Bond Formation:
Hypervalent Iodine Chemistry: Oxidation of the iodine atom to a hypervalent state would open up a plethora of possibilities for further functionalization, including the introduction of carbon, oxygen, and nitrogen nucleophiles.
C-H Activation/Iodination Cycles: The development of catalytic cycles that involve the reversible C-H activation and iodination of the aromatic ring could lead to novel methods for the regioselective introduction of functional groups.
Palladium-Catalyzed C-P Bond Formation: The development of protocols for the coupling of this compound with various phosphorus-containing nucleophiles would provide access to novel phosphine ligands and other organophosphorus compounds. nih.govacs.org
Q & A
Q. What catalytic systems are optimal for synthesizing 4-tert-Butyl-1-iodo-2-methoxybenzene via cross-coupling reactions?
A copper(I) iodide catalyst paired with a hydrazonic ligand (e.g., 2.41 mg ligand per 0.0125 mmol CuI) in ethanol at 60°C under argon for 18 hours has been reported for analogous aryl-alkyne couplings. Potassium triphosphate (1.0 mmol) acts as a base, and the reaction achieves moderate yields (~60–70%). Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
Q. Which spectroscopic methods are most reliable for structural characterization of this compound?
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, methoxy at ~3.8 ppm, and aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for : ~290.02 g/mol).
- IR : Stretching frequencies for C-I (~500 cm) and methoxy C-O (~1250 cm). PubChem-derived InChI and SMILES strings (e.g.,
InChI=1S/C13H20O2/c1-13(2,3)15-12-7-5-11…) should align with experimental data .
Q. What are the critical stability considerations for handling this compound?
The compound is stable in aqueous solutions at pH 5–9 but may degrade under strong acidic/basic conditions. Store in inert atmospheres (argon) at –20°C to prevent iodine displacement or oxidation. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
The iodine substituent acts as a directing group for electrophilic substitutions. For example, palladium-catalyzed C-H activation at the ortho position to iodine can be achieved using Pd(OAc) with pivalic acid as a co-catalyst. Steric hindrance from the tert-butyl group may necessitate bulky ligands (e.g., SPhos) to enhance selectivity .
Q. What strategies resolve contradictions in reported reaction yields for this compound’s synthesis?
Discrepancies often arise from:
- Catalyst Purity : Use freshly distilled CuI to prevent deactivation.
- Oxygen Sensitivity : Strict argon purging improves reproducibility.
- Substrate Ratios : A 2:1 excess of boronic acid relative to the iodoarene minimizes side reactions. Systematic Design of Experiments (DoE) can optimize variables like temperature and solvent polarity .
Q. How can enantioselective transformations be applied to derivatives of this compound?
Chiral phosphine ligands (e.g., BINAP) with palladium catalysts enable asymmetric Suzuki-Miyaura couplings. For cycloadditions, Rh-catalyzed [2+2] reactions with electron-deficient alkenes can yield enantiomerically enriched products. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
